molecular formula C21H24N4O2 B12181685 N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12181685
M. Wt: 364.4 g/mol
InChI Key: INXVCUHYFMOCPZ-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a sophisticated chemical tool designed for research applications, integrating two privileged medicinal chemistry scaffolds. This compound features the N-benzyl piperidine motif, a fragment widely recognized in drug discovery for its versatility in optimizing a molecule's efficacy and physicochemical properties . This structural element is known to provide crucial cation-pi interactions with target proteins and is frequently employed in the development of central nervous system (CNS) active agents . The integration of this motif with a substituted isoxazolo[5,4-b]pyridine heterocycle creates a complex, three-dimensional structure of high interest for probing biological systems. Compounds containing the N-benzyl piperidine fragment have demonstrated significant affinity for sigma receptors (σRs), particularly the σ1R subtype, which is an attractive biological target for neurological disorders . Sigma-1 receptors play a key role in calcium signaling, regulation of the endoplasmic reticulum, and mitochondrial activity . Research into σ1R ligands is a prominent area for the potential treatment of neuropathic pain and Alzheimer's disease, with σ1R antagonists showing the ability to reverse sensory hypersensitivity in model systems . The specific structural combination in this reagent makes it a compelling candidate for researchers investigating novel ligands for sigma receptors and other neurological targets. It is intended for use by scientific professionals in early-stage drug discovery and pharmacological profiling to elucidate new pathways and mechanisms of action. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H24N4O2/c1-14-12-18(19-15(2)24-27-21(19)22-14)20(26)23-17-8-10-25(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,23,26)

InChI Key

INXVCUHYFMOCPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization Methods

The synthesis of 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid begins with the condensation of 2-amino-5-methylpyridine with a β-keto ester under acidic conditions. For example, reacting 2-amino-5-methylpyridine with ethyl acetoacetate in the presence of hydrochloric acid yields the intermediate hydrazone, which undergoes cyclization to form the isoxazole ring. Microwave-assisted synthesis has been employed to enhance reaction efficiency, reducing cyclization times from hours to minutes while maintaining yields above 85%.

Key Conditions

  • Reagents : Ethyl acetoacetate, hydrochloric acid, hydrazine hydrate.

  • Temperature : 80–110°C (conventional) vs. 100°C (microwave).

  • Yield : 78–92%.

Methylation and Functionalization

The 3- and 6-methyl groups are introduced either during cyclization using pre-functionalized starting materials or via post-cyclization alkylation. For instance, treating the isoxazolo-pyridine intermediate with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) introduces methyl groups at the desired positions.

Preparation of 1-Benzyl-4-piperidinyl Amine Intermediate

The 1-benzyl-4-piperidinyl amine is synthesized through reductive amination and hydrogenation, adapting methods from morpholino piperidine synthesis.

Reductive Amination of 4-Piperidone

1-Benzyl-4-piperidone is reacted with benzylamine in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–5) to yield 1-benzyl-4-piperidinyl amine. This step achieves yields of 80–85%.

Hydrogenation and Debenzylation

Alternative routes involve catalytic hydrogenation of 1-benzyl-4-piperidone oxime using Raney nickel under high-pressure hydrogen (10–40 kg/cm²). This method selectively reduces the oxime to the corresponding amine while preserving the benzyl group, yielding 89–92% pure product.

Comparative Data

MethodCatalystPressure (kg/cm²)Yield (%)Source
Reductive AminationNaBH3CNAmbient80–85
Catalytic HydrogenationRaney Nickel10–4089–92

Amide Bond Formation and Final Coupling

The carboxylic acid intermediate is activated and coupled with the 1-benzyl-4-piperidinyl amine to form the target carboxamide.

Acid Chloride Formation

The 3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid is treated with thionyl chloride (SOCl2) in dichloromethane (DCM) at 40–50°C for 2 hours to generate the corresponding acid chloride. This intermediate is used directly in the coupling reaction.

Coupling Reagents and Conditions

The acid chloride is reacted with 1-benzyl-4-piperidinyl amine in the presence of triethylamine (TEA) as a base. Alternatively, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) are used for direct amidation without acid chloride isolation.

Yield Optimization

Coupling MethodReagentsSolventYield (%)Source
Acid Chloride + TEASOCl2, TEADCM75–80
EDCI/HOBtEDCI, HOBt, DIPEADMF82–88

Purification and Characterization

The final product is purified via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with typical purity >98%.

Scalability and Industrial Adaptations

Large-scale synthesis (100 g+) employs continuous hydrogenation reactors for the piperidinyl amine intermediate and flow chemistry for cyclization steps, reducing batch times by 40% .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for nucleophilic substitution; electrophiles like acyl chlorides for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related isoxazolo[5,4-b]pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Properties of Isoxazolo[5,4-b]pyridine Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Melting Point (°C) Key Features Reference
Target Compound C22H24N4O2 1-Benzyl-4-piperidinyl 376.45 Not reported Piperidinyl group for CNS uptake -
N-(2-Chlorophenyl)-... (9e) C21H16ClN3O3 2-Chlorophenyl 393.82 215–216 Chloro substituent for lipophilicity
N-(o-Tolyl)-... (9f) C22H19N3O3 o-Tolyl 373.40 234–235 Methyl group enhances stability
N-(2,4-Dimethylphenyl)-... (9g) C23H21N3O3 2,4-Dimethylphenyl 387.43 239–240 Increased steric bulk
N-(3,5-Dimethoxyphenyl)-... C17H17N3O4 3,5-Dimethoxyphenyl 327.33 Not reported Methoxy groups for polarity
Sulfonamide derivatives (2,5) Varies Sulfonamide groups ~350–400 Not reported Antibacterial activity

Key Observations :

  • The target compound’s benzyl-piperidinyl group confers higher molecular weight (376.45 g/mol) compared to aryl-substituted analogs (e.g., 327.33–393.82 g/mol). This substituent likely enhances lipophilicity, favoring membrane permeability and CNS targeting.
  • Aryl-substituted carboxamides (e.g., 9e, 9f, 9g) exhibit higher melting points (215–240°C), suggesting strong crystalline packing due to planar aromatic groups .
  • Methoxy groups in N-(3,5-dimethoxyphenyl)-...

Biological Activity

N-(1-benzyl-4-piperidinyl)-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities, particularly as a modulator of various molecular targets involved in cancer and inflammatory diseases. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

The compound features a complex structure that includes a piperidine moiety and an isoxazole ring, which are known to contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

Anticancer Properties

Research indicates that derivatives of isoxazole compounds, including this compound, exhibit significant anticancer activities. A study evaluating the inhibitory effects on Bromodomain-containing protein 4 (BRD4) demonstrated that related compounds can suppress tumor growth in various cancer models.

CompoundTargetIC50 (nM)Effect
Compound ABRD4< 2.1Significant inhibition of tumor cell proliferation
Compound BBRD45.0Moderate inhibition
This compoundBRD4TBDTBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined or reported in the literature.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in modulating inflammatory responses. Studies have indicated that related isoxazole derivatives can inhibit the expression of pro-inflammatory cytokines in vitro and in vivo. For instance, BRD4 inhibition has been linked to reduced IL-6 and CXCL8 release in human airway epithelial cells, suggesting a potential role in treating chronic inflammatory conditions.

Case Studies

  • In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited selective cytotoxicity against specific cancer types while sparing normal cells.
  • In Vivo Models : Animal studies demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of breast cancer. The mechanism was attributed to the inhibition of BRD4-mediated transcriptional activation of oncogenes.

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